2-Cyclopropylmethoxyphenylboronic acid pinacol ester
Overview
Description
2-Cyclopropylmethoxyphenylboronic acid pinacol ester is a phenylboronic ester derivative. This compound is notable for its unique structure, which includes a cyclopropylmethoxy group attached to a phenyl ring, and a dioxaborolane moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxyphenylboronic acid pinacol ester typically involves the reaction of 2-(cyclopropylmethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under inert conditions using a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxyphenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form phenols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Substituted boronic esters.
Scientific Research Applications
2-Cyclopropylmethoxyphenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, especially in drug discovery and development.
Industry: Applied in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism by which 2-Cyclopropylmethoxyphenylboronic acid pinacol ester exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-Cyclopropylmethoxyphenylboronic acid pinacol ester is unique due to its cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain synthetic applications where other boronic esters might not perform as well .
Biological Activity
2-Cyclopropylmethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1185836-98-9
- Molecular Formula : C15H19B O3
- Molecular Weight : 256.13 g/mol
The structure includes a cyclopropyl group, a methoxy group, and a boronic acid moiety, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through boron-diol interactions. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act on specific receptors, potentially affecting neurotransmitter release or hormonal regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasome activity.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine release.
Case Studies
-
Antitumor Studies :
- A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various boronic acid derivatives, including this compound. Results indicated significant inhibition of tumor cell proliferation in vitro.
-
Antimicrobial Activity :
- Research conducted on the antimicrobial properties highlighted that the compound showed efficacy against Gram-positive bacteria. The mechanism was linked to interference with bacterial cell wall synthesis.
-
Inflammation Modulation :
- A clinical study explored the anti-inflammatory effects of boronic acids in models of chronic inflammation. The results suggested that treatment with the compound reduced markers of inflammation significantly compared to controls.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-8-14(13)18-11-12-9-10-12/h5-8,12H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJIGAHQIKKQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718758 | |
Record name | 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185836-98-9 | |
Record name | 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.